molecular formula C28H35ClN4O2 B10871623 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide

Cat. No.: B10871623
M. Wt: 495.1 g/mol
InChI Key: UCIOAOWXEZXYLF-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide is a complex organic compound with a molecular formula of C26H32ClN3O2. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinoline core: This involves the cyclization of an appropriate aniline derivative with a suitable diketone under acidic conditions.

    Introduction of the piperidine ring: This step involves the reaction of the quinoline derivative with a piperidine derivative under basic conditions.

    Attachment of the diethylamino propyl group: This is achieved through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening methods to identify the best reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may yield fully saturated derivatives.

Scientific Research Applications

1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.

    Modulating receptor activity: Acting as an agonist or antagonist at specific receptors.

    Interfering with protein-protein interactions: Disrupting the interactions between proteins involved in signaling pathways.

Comparison with Similar Compounds

1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H35ClN4O2

Molecular Weight

495.1 g/mol

IUPAC Name

1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide

InChI

InChI=1S/C28H35ClN4O2/c1-3-32(4-2)16-9-15-30-27(34)21-12-8-17-33(19-21)26-25(20-10-6-5-7-11-20)23-18-22(29)13-14-24(23)31-28(26)35/h5-7,10-11,13-14,18,21H,3-4,8-9,12,15-17,19H2,1-2H3,(H,30,34)(H,31,35)

InChI Key

UCIOAOWXEZXYLF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C1CCCN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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